2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one
CAS No.: 62036-42-4
Cat. No.: VC15973768
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62036-42-4 |
|---|---|
| Molecular Formula | C12H12O3 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 2-ethyl-7-hydroxy-5-methylchromen-4-one |
| Standard InChI | InChI=1S/C12H12O3/c1-3-9-6-10(14)12-7(2)4-8(13)5-11(12)15-9/h4-6,13H,3H2,1-2H3 |
| Standard InChI Key | DBAQTPJYPSIYMD-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=O)C2=C(O1)C=C(C=C2C)O |
Introduction
Chemical Identification and Physicochemical Properties
The molecular formula of 2-ethyl-7-hydroxy-5-methyl-4H-chromen-4-one is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol. Its IUPAC name, 2-ethyl-7-hydroxy-5-methylchromen-4-one, reflects the substitution pattern on the chromen-4-one backbone. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 62036-42-4 |
| Canonical SMILES | CCC1=CC(=O)C2=C(O1)C=C(C=C2C)O |
| InChI Key | DBAQTPJYPSIYMD-UHFFFAOYSA-N |
| PubChem CID | 12355479 |
| Melting Point | Not reported |
| Solubility | Research-grade only |
The compound’s planar structure and hydrogen-bonding capacity (via the 7-hydroxy group) suggest moderate polarity, aligning with typical coumarin solubility profiles in polar aprotic solvents.
Synthesis and Structural Characterization
Spectroscopic Characterization
Although direct spectral data for 2-ethyl-7-hydroxy-5-methyl-4H-chromen-4-one are unavailable, analogous compounds provide insight:
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¹H NMR: Expected signals include a singlet for the 7-hydroxy proton (δ 10.6–10.8 ppm), a deshielded H-3 proton (δ 8.3–8.5 ppm), and multiplet patterns for aromatic protons .
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¹³C NMR: The carbonyl carbon (C-4) typically resonates at δ 174–177 ppm, while oxygenated carbons (C-7) appear near δ 157–163 ppm .
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HRMS: The molecular ion [M+H]⁺ should match the theoretical m/z of 204.22.
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
Substituted chromen-4-ones inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB and MAPK pathways. The ethyl group at position 2 may enhance lipophilicity, improving membrane permeability and target engagement compared to simpler derivatives .
Anticancer Properties
Preliminary studies on related compounds, such as 7-hydroxy-8-methyl-3-phenyl-4H-chromen-4-one (Compound 45), demonstrate apoptosis induction in cancer cell lines (IC₅₀ = 12–18 μM) . The 5-methyl group in 2-ethyl-7-hydroxy-5-methyl-4H-chromen-4-one could similarly stabilize interactions with oncogenic kinases or DNA topoisomerases.
Comparative Analysis with Structural Analogs
The table below contrasts key features of 2-ethyl-7-hydroxy-5-methyl-4H-chromen-4-one with related chromen-4-ones:
The ethyl group at position 2 may confer unique pharmacokinetic advantages, such as prolonged half-life, compared to phenyl-substituted analogs.
Future Research Directions
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